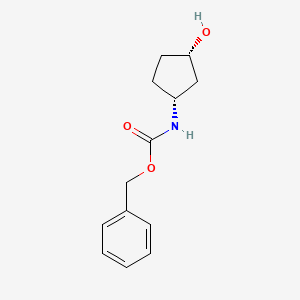

Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate

描述

Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate: is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a cyclopentyl ring with a hydroxyl group and a benzyl carbamate moiety. This compound has a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate typically involves the reaction of cyclopentanone with benzyl alcohol and benzyl carbamate under suitable reaction conditions. One common method includes the use of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .

化学反应分析

Types of Reactions: Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of benzyl (3-oxocyclopentyl)carbamate.

Reduction: Formation of benzyl (3-aminocyclopentyl)carbamate.

Substitution: Formation of derivatives with different functional groups replacing the benzyl group.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.29 g/mol

- IUPAC Name : Benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate

- CAS Number : 124555-31-3

The compound features a hydroxy group on a cyclopentane ring and a carbamate functional group, which contributes to its reactivity and interaction with biological systems.

Synthetic Applications

Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is primarily used as a:

- Building Block in Organic Synthesis : It serves as an intermediate for synthesizing various pharmaceuticals and biologically active compounds. Its structure allows for multiple functionalization points, making it ideal for creating diverse chemical entities.

- Precursor in Drug Development : The compound is explored for its potential roles in drug formulations targeting specific biological pathways. Its ability to modify enzyme activity makes it valuable in medicinal chemistry.

Table 1: Synthetic Routes and Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxy to carbonyl groups | Potassium permanganate |

| Reduction | Reduces carbonyls to alcohols | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions on benzyl | Sodium hydride |

Biological Applications

The biological applications of this compound are being actively researched:

- Enzyme Mechanism Studies : The compound is utilized to investigate enzyme-ligand interactions due to its ability to form hydrogen bonds and hydrophobic interactions with active sites on enzymes.

- Potential Therapeutic Agent : Preliminary studies suggest that this compound may exhibit pharmacological properties that warrant further investigation as a therapeutic agent in treating various conditions.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of carbamate compounds could inhibit certain enzymes involved in metabolic pathways, showcasing the potential of this compound in drug discovery .

Industrial Applications

In industrial settings, this compound is used for:

- Production of Specialty Chemicals : Its unique chemical properties allow it to be employed in the synthesis of specialty chemicals utilized in various applications ranging from agriculture to materials science.

- Research and Development : As a novel building block, it is essential in R&D laboratories focusing on developing new chemical entities with improved efficacy and safety profiles.

Table 2: Industrial Uses

| Industry | Application |

|---|---|

| Pharmaceuticals | Drug synthesis and development |

| Agriculture | Development of agrochemicals |

| Materials Science | Synthesis of polymers and specialty materials |

作用机制

The mechanism of action of Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

相似化合物的比较

Benzyl (3-hydroxycyclopentyl)carbamate: Similar structure but different stereochemistry.

Benzyl (3-aminocyclopentyl)carbamate: A reduction product with an amine group instead of a hydroxyl group.

Benzyl (3-oxocyclopentyl)carbamate: An oxidation product with a ketone group.

Uniqueness: Benzyl ((1r,3s)-3-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a benzyl carbamate moiety. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17NO3. Its structure features a benzyl group attached to a carbamate moiety, with a hydroxyl group on a cyclopentane ring. This configuration is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The hydroxyl group and carbamate moiety can form hydrogen bonds, influencing the conformation and activity of target proteins. Studies suggest that it may act as an inhibitor for certain enzymes and modulate receptor activity, particularly in pathways related to inflammation and pain management .

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. The compound's structure allows it to effectively bind to the active site of these enzymes, potentially reducing inflammatory responses.

Receptor Binding

This compound has also been studied for its interaction with adenosine receptors. Compounds with similar structures have shown promising results as selective agonists or antagonists for these receptors. For example, derivatives of this compound have been tested for their ability to activate A1 adenosine receptors, which are implicated in various physiological processes including cardiovascular function and neuroprotection .

Antitubercular Activity

A series of studies have explored the potential antitubercular activity of compounds related to this compound. One notable study demonstrated that related carbamate derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL. These findings suggest that modifications in the structure can enhance biological efficacy against resistant strains .

Analgesic Properties

In vivo studies have indicated that similar compounds can provide analgesic effects without causing sedation or respiratory depression. This is particularly relevant for developing new pain management therapies that minimize side effects associated with traditional analgesics .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate | Cyclohexane ring | Moderate COX inhibition | 10 |

| Benzyl N-[(1R,3S)-3-hydroxycycloheptyl]carbamate | Cycloheptane ring | Low COX inhibition | 20 |

| This compound | Cyclopentane ring | High A1 receptor selectivity | 6.25 |

This table highlights how variations in ring size and substituents can significantly impact biological activities.

属性

IUPAC Name |

benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLLUGKKOBOJGH-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。